Cas no 1806041-77-9 (2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride)
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride
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- Inchi: 1S/C7H5ClF2N2O4S/c1-3-5(7(9)10)11-2-4(17(8,15)16)6(3)12(13)14/h2,7H,1H3
- InChI Key: PSYRVWILEZCPLN-UHFFFAOYSA-N
- SMILES: ClS(C1=CN=C(C(F)F)C(C)=C1[N+](=O)[O-])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 394
- XLogP3: 1.7
- Topological Polar Surface Area: 101
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029017741-250mg |
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride |
1806041-77-9 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029017741-500mg |
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride |
1806041-77-9 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029017741-1g |
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride |
1806041-77-9 | 95% | 1g |
$3,184.50 | 2022-04-01 |
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride
Recent Advances in the Study of 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride (CAS: 1806041-77-9)
The compound 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride (CAS: 1806041-77-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and drug discovery. Recent studies have explored its utility in the development of novel therapeutics, with a focus on its reactivity, stability, and potential applications in medicinal chemistry.
One of the most notable advancements in the study of this compound is its role in the synthesis of sulfonamide-based inhibitors. Sulfonamides are a well-known class of compounds with diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. Researchers have demonstrated that 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride serves as a versatile building block for the introduction of sulfonamide moieties into complex molecular frameworks. Its unique electronic and steric properties, attributed to the difluoromethyl and nitro groups, enhance its reactivity and selectivity in coupling reactions.
In a recent publication in the Journal of Medicinal Chemistry, a team of researchers investigated the use of this compound in the development of inhibitors for carbonic anhydrase isoforms. The study highlighted the compound's ability to form stable covalent adducts with the enzyme's active site, leading to potent inhibition. The researchers also noted that the presence of the difluoromethyl group significantly improved the metabolic stability of the resulting inhibitors, a critical factor in drug development.
Another area of interest is the application of 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride in proteomics research. Its sulfonyl chloride functionality allows for efficient labeling of proteins and peptides, enabling the study of protein-protein interactions and post-translational modifications. A recent study published in Analytical Chemistry demonstrated its utility in the chemoselective modification of cysteine residues, providing a powerful tool for proteome profiling and biomarker discovery.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of this compound. Its sensitivity to moisture and tendency to degrade under acidic conditions necessitate careful optimization of reaction conditions. Recent efforts have focused on developing more robust synthetic routes and stabilizing formulations to facilitate its broader use in research and industry.
In conclusion, 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-sulfonyl chloride (CAS: 1806041-77-9) represents a valuable tool in chemical biology and pharmaceutical research. Its unique chemical properties and versatility in synthesis make it a promising candidate for the development of novel therapeutics and research reagents. Ongoing studies are expected to further elucidate its potential and address current limitations, paving the way for its expanded use in the field.
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